molecular formula C15H12O3 B183346 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6583-40-0

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B183346
CAS No.: 6583-40-0
M. Wt: 240.25 g/mol
InChI Key: SWAJPHCXKPCPQZ-AWEZNQCLSA-N
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Description

(2S)-7-hydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavanones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-hydroxyflavanone can be achieved through several methods. One common approach involves the use of chalcone as a precursor. The chalcone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the flavanone structure. The reaction typically requires refluxing the mixture in ethanol or methanol for several hours.

Another method involves the use of (2S)-naringenin as a starting material. (2S)-naringenin can be converted to (2S)-7-hydroxyflavanone through selective hydroxylation at the 7-position. This can be achieved using enzymes such as cytochrome P450 monooxygenases or chemical reagents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of (2S)-7-hydroxyflavanone often involves biotechnological approaches. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be employed to produce the compound from simple sugars like glucose. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of (2S)-7-hydroxyflavanone, resulting in high yields and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(2S)-7-hydroxyflavanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of 7-oxo-flavanone or 7-quinone derivatives.

    Reduction: Formation of 7-hydroxyflavanol.

    Substitution: Formation of 7-alkoxyflavanone or 7-acetoxyflavanone.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-7-hydroxyflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (2S)-naringenin: A precursor for the synthesis of (2S)-7-hydroxyflavanone, also exhibits antioxidant and anti-inflammatory properties.

    (2S)-eriodictyol: Similar structure with an additional hydroxyl group at the 3’-position, known for its strong antioxidant activity.

    (2S)-hesperetin: Contains a methoxy group at the 4’-position, widely studied for its cardiovascular benefits.

Uniqueness

(2S)-7-hydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for synthetic and industrial applications .

Properties

IUPAC Name

(2S)-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJPHCXKPCPQZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350985
Record name 5,4'-DIDEOXYFLAVANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2545-13-3, 6583-40-0
Record name (-)-7-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2545-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyflavanone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-7-hydroxyflavanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,4'-DIDEOXYFLAVANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYFLAVANONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF98742K2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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